REACTION_CXSMILES
|
[C:1]1([P:7](Cl)(Cl)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:11]([Mg]Br)=[CH2:12].[NH4+].[Cl-].[CH2:17]1COC[CH2:18]1>>[CH:17]([P:7](=[O:8])([CH:11]=[CH2:12])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[CH2:18] |f:2.3|
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Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(Cl)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
mechanically stirred under an atmosphere of dry nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
STIRRING
|
Details
|
After an additional 1 hour of stirring at −78° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the cold reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with CH2Cl2
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with 1 M NaOH, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Mg2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and solvent evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)P(C1=CC=CC=C1)(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.8 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |